molecular formula C14H11FO2 B1370463 4-(4-Fluoro-2-methylphenyl)benzoic acid CAS No. 479079-38-4

4-(4-Fluoro-2-methylphenyl)benzoic acid

Cat. No. B1370463
M. Wt: 230.23 g/mol
InChI Key: OFOKUKWYWDEYOG-UHFFFAOYSA-N
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Description

“4-(4-Fluoro-2-methylphenyl)benzoic acid”, also known as FMBA, is a chemical compound that belongs to the class of benzoic acids . It has a CAS Number of 479079-38-4 and a molecular weight of 230.24 .


Molecular Structure Analysis

The molecular formula of “4-(4-Fluoro-2-methylphenyl)benzoic acid” is C14H11FO2 . The InChI code is 1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) .

Scientific Research Applications

Supramolecular Organic Fluorophore Development

4-(4-Fluoro-2-methylphenyl)benzoic acid and its derivatives have been utilized in the development of supramolecular organic fluorophores. For instance, a study demonstrated the control of solid-state circular dichroism (CD) properties in such a fluorophore by varying the position of the methyl substituent (Nishiguchi et al., 2012).

Metabolism and Structure-Activity Relationships

Research has explored the metabolism and structure-activity relationships of substituted benzoic acids, including 4-(4-Fluoro-2-methylphenyl)benzoic acid. A study involving NMR spectroscopy and pattern recognition studied the metabolic fate of similar compounds in rats, providing insights into benzoate metabolism (Ghauri et al., 1992).

Environmental and Microbial Interactions

The compound has also been investigated in environmental and microbial contexts. For example, research using fluorinated compounds has provided evidence for demethylation reactions in a methanogenic consortium, which is relevant for understanding microbial metabolism of similar compounds (Londry & Fedorak, 1993).

Medicinal Chemistry and Drug Development

In medicinal chemistry, analogs of 4-(4-Fluoro-2-methylphenyl)benzoic acid have been synthesized for potential use in drug development, such as in the synthesis of fluorine-18-labeled bexarotene for PET imaging of retinoid X receptors (Wang et al., 2014).

Synthesis of Biologically Active Molecules

The compound's derivatives have been used in the synthesis of biologically active molecules, such as fluorine-containing thiadiazolotriazinones, demonstrating potential antibacterial properties (Holla, Bhat, & Shetty, 2003).

Directed Lithiation and Chemical Synthesis

Directed lithiation studies involving benzoic acids, including 4-(4-Fluoro-2-methylphenyl)benzoic acid, have been conducted to develop methods for chemical synthesis and to understand reaction dynamics (Bennetau et al., 1995).

properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOKUKWYWDEYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620375
Record name 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-2-methylphenyl)benzoic acid

CAS RN

479079-38-4
Record name 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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